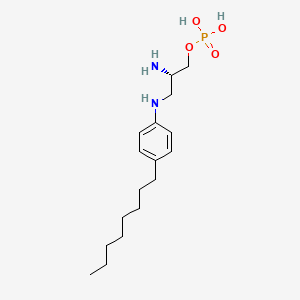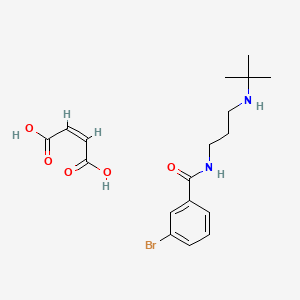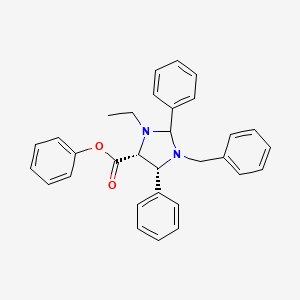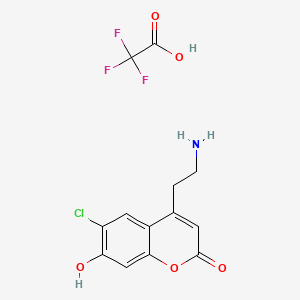
4-(2-Aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains an aminoethyl group (NH2-CH2-CH2-) and a chromen-2-one group, which is a heterocyclic compound . The trifluoroacetic acid could be a separate compound or part of the main compound. Trifluoroacetic acid is a strong acid often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(2-Aminoethyl)morpholine derivatives have been synthesized from 4-(2-aminoethyl) morpholine . The synthesis involves reactions with arylsulfonyl chlorides and subsequent reactions with 2-chlorobenzyl chloride or 4-bromobenzyl bromide .
Wissenschaftliche Forschungsanwendungen
Catalytic Systems and Chemical Reactions
- Ruthenium(II) Complex Catalysis : A ruthenium(II) complex, combined with trifluoroacetic acid, was utilized to catalyze the coupling of secondary propargylic alcohols with 6-chloro-4-hydroxychromen-2-one. This reaction produced 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones, highlighting the application in synthesizing unique chemical structures (Nebra, Díaz‐Álvarez, Díez, & Cadierno, 2011).
Fluorescent Reagent Development
- Fluorescent Monochloro-s-triazine Reagent : The compound 2-chloro-4-methoxy-6-(4-methoxy-1-naphthyl)-[1,3,5]triazine (CMMNT) was synthesized using trifluoroacetic acid. This reagent, employed for amino acid analysis, demonstrates the potential of these chemicals in analytical chemistry, particularly in fluorescent labeling (Brückner & Wachsmann, 2003).
Organic Synthesis and Chemical Modifications
- One-Pot Domino Reaction : Trifluoroacetic acid was effectively used as a catalyst in a one-pot four-component domino reaction for synthesizing N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates. This methodology highlights the versatility of trifluoroacetic acid in facilitating complex organic synthesis (Lashkari, Maghsoodlou, Karima, & Kangani, 2018).
Chemical Analysis and Detection Techniques
- Gas-liquid Chromatographic Method : A method using trifluoroacetic acid was developed for the determination of phenoxyacetic acid herbicides in water. This application showcases the utility of trifluoroacetic acid in enhancing the sensitivity and accuracy of chromatographic detection methods (Mierzwa & Witek, 1977).
Safety And Hazards
The safety data sheet for a related compound, 4-(2-Aminoethyl)morpholine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may be harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPXKAKVMJGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



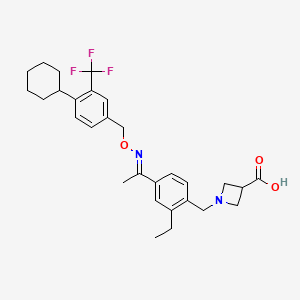


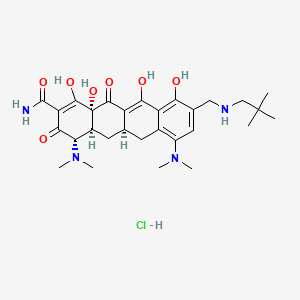
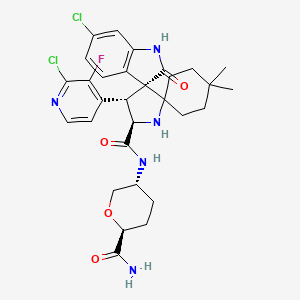
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)


